molecular formula C6H2Br2Cl2 B3420543 2,5-Dibromo-1,3-dichlorobenzene CAS No. 19393-97-6

2,5-Dibromo-1,3-dichlorobenzene

Cat. No. B3420543
CAS RN: 19393-97-6
M. Wt: 304.79 g/mol
InChI Key: RGZMNZRVGVVRHE-UHFFFAOYSA-N
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Description

2,5-Dibromo-1,3-dichlorobenzene is a chemical compound that is widely used in scientific research. It is also known as DBDCB and is a white crystalline powder that is soluble in organic solvents. This compound has several applications in different fields of science, including biochemistry, pharmacology, and environmental science.

Mechanism Of Action

The mechanism of action of 2,5-Dibromo-1,3-dichlorobenzene is not well understood. However, it is believed to act as a halogenating agent, which can react with other compounds to form halogenated products. This property makes it useful in organic synthesis, where it is used to introduce halogens into specific positions on aromatic compounds.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of 2,5-Dibromo-1,3-dichlorobenzene. However, studies have shown that it can cause skin irritation and respiratory problems when inhaled or ingested. It is also toxic to aquatic organisms and can have harmful effects on the environment.

Advantages And Limitations For Lab Experiments

One advantage of using 2,5-Dibromo-1,3-dichlorobenzene in lab experiments is its ability to introduce halogens into specific positions on aromatic compounds. This property makes it useful in organic synthesis, where it is used to create new compounds with specific properties. However, its toxicity and potential environmental impact limit its use in certain experiments.

Future Directions

There are several future directions for research on 2,5-Dibromo-1,3-dichlorobenzene. One area of interest is its potential use in the development of new pharmaceuticals and agrochemicals. Another area of interest is its potential impact on the environment and ways to mitigate this impact. Further research is needed to fully understand the properties and applications of this compound.
In conclusion, 2,5-Dibromo-1,3-dichlorobenzene is a useful compound in scientific research, particularly in organic synthesis. While its mechanism of action is not well understood, it has several applications in different fields of science. However, its toxicity and potential environmental impact limit its use in certain experiments. Further research is needed to fully understand the properties and applications of this compound.

Scientific Research Applications

2,5-Dibromo-1,3-dichlorobenzene has several applications in scientific research. It is commonly used as a reagent in organic synthesis, where it is used to introduce halogens into aromatic compounds. It is also used in the synthesis of other chemicals, such as pharmaceuticals and agrochemicals.

properties

IUPAC Name

2,5-dibromo-1,3-dichlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2Cl2/c7-3-1-4(9)6(8)5(10)2-3/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZMNZRVGVVRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Br)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2Cl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101304878
Record name 2,5-Dibromo-1,3-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101304878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromo-1,3-dichlorobenzene

CAS RN

19393-97-6
Record name 2,5-Dibromo-1,3-dichlorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19393-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dibromo-1,3-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101304878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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